molecular formula C11H13NO5S B13767361 Ethyl 4-acetylphenylsulphonylcarbamate CAS No. 61827-68-7

Ethyl 4-acetylphenylsulphonylcarbamate

Cat. No.: B13767361
CAS No.: 61827-68-7
M. Wt: 271.29 g/mol
InChI Key: DDNCKBTWKYSFTE-UHFFFAOYSA-N
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Description

Ethyl 4-acetylphenylsulphonylcarbamate is a chemical compound with the molecular formula C11H13NO5S It is known for its unique structure, which includes an ethyl carbamate group attached to a 4-acetylphenylsulphonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetylphenylsulphonylcarbamate typically involves the reaction of 4-acetylphenylsulfonyl chloride with ethyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be triethylamine or pyridine. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetylphenylsulphonylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 4-acetylphenylsulphonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-acetylphenylsulphonylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetylphenylsulphonylcarbamate is unique due to its combined functional groups, which provide a distinct reactivity profile. This makes it valuable in the synthesis of complex molecules and in applications requiring specific chemical modifications .

Properties

CAS No.

61827-68-7

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

ethyl N-(4-acetylphenyl)sulfonylcarbamate

InChI

InChI=1S/C11H13NO5S/c1-3-17-11(14)12-18(15,16)10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

DDNCKBTWKYSFTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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